![molecular formula C22H26O4S B14189373 1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} CAS No. 918870-90-3](/img/structure/B14189373.png)
1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is an organic compound with the molecular formula C22H26O4S It is a derivative of benzene, characterized by the presence of sulfonyl groups and vinyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as caustic soda. The reaction is carried out at a temperature range of 55-60°C under autogenously generated pressure . The general reaction scheme is as follows:
4,4’-Dihydroxydiphenyl sulfone+Allyl chloride→1,1’-Sulfonylbis3-ethenyl-4-[(propan-2-yl)oxy]benzene
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Applications De Recherche Scientifique
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Sulfonylbis(4-isopropoxy-3-vinylbenzene): A similar compound with isopropoxy groups instead of propan-2-yl groups.
4,4’-Dihydroxydiphenyl sulfone: The precursor used in the synthesis of 1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}.
Uniqueness
1,1’-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene} is unique due to the presence of both sulfonyl and vinyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of new materials with tailored properties.
Propriétés
Numéro CAS |
918870-90-3 |
|---|---|
Formule moléculaire |
C22H26O4S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-ethenyl-4-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C22H26O4S/c1-7-17-13-19(9-11-21(17)25-15(3)4)27(23,24)20-10-12-22(26-16(5)6)18(8-2)14-20/h7-16H,1-2H2,3-6H3 |
Clé InChI |
JCCSGAXZKIKSGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(C)C)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
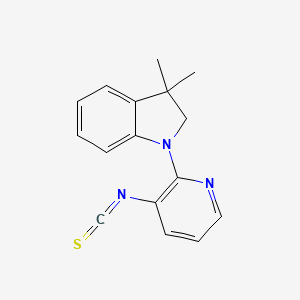
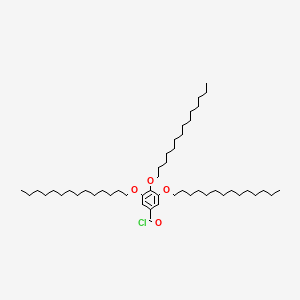
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)

![N~1~-[2-(Naphthalen-2-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14189342.png)
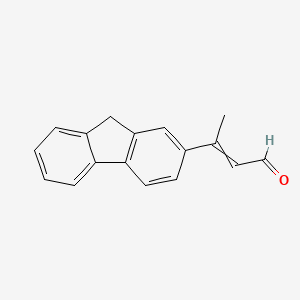
![3-[2-(2-Methylphenyl)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B14189345.png)

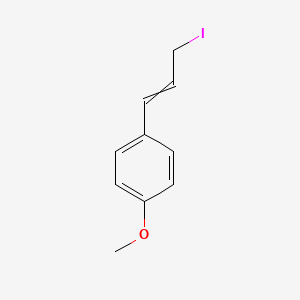
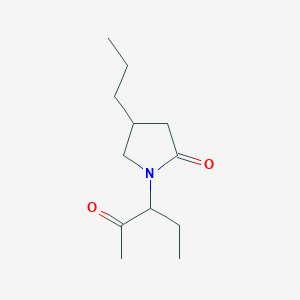
![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

